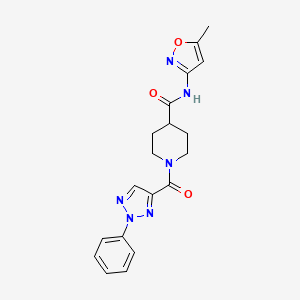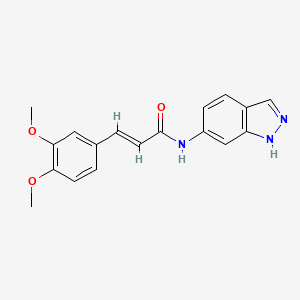![molecular formula C16H18N2O4 B6587614 ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate CAS No. 1226437-39-3](/img/structure/B6587614.png)
ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar quinoline derivatives involves the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines followed by hydrolysis . This one-pot protocol leads to the formation of carboxyl-substituted bisquinoline systems . The method is simple, uses readily available starting materials, and operates under mild reaction conditions .Molecular Structure Analysis
Esters, such as ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate, have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinoline derivatives like this compound include the Williamson reaction and hydrolysis . The Williamson reaction is a key step in the formation of ether linkages, while hydrolysis is used to introduce carboxyl groups .Applications De Recherche Scientifique
Ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent dye.
Mécanisme D'action
Ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate works by binding to certain enzymes, which then prevents them from performing their normal functions. This inhibition of enzyme activity is what allows this compound to be used in a variety of research applications.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the activity of enzymes, such as phosphodiesterase, tyrosine kinase, and protease. It has also been shown to have an effect on the expression of certain genes, as well as on the expression of certain proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate in laboratory experiments is that it can be used to inhibit the activity of certain enzymes in a very specific manner. This makes it an ideal reagent for studying the effects of certain enzymes on various biochemical processes. However, one of the limitations of using this compound in laboratory experiments is that it is not very stable, and thus it can be difficult to store over long periods of time.
Orientations Futures
There are a number of potential future directions for the use of ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate. One potential use is in the development of new drugs or therapies that target specific enzymes. Another potential use is in the development of new fluorescent dyes for use in medical imaging or other diagnostic applications. Additionally, this compound could be used in the development of new diagnostic tests for the detection of certain diseases. Finally, this compound could be used in the development of new methods for the synthesis of organic compounds.
Méthodes De Synthèse
Ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate is synthesized through a four-step reaction process. The first step involves the reaction of 2-methoxyquinoline with propanoic acid to form a 2-methoxyquinoline-8-yl propanoate ester. The second step is the reaction of the ester with ethyl chloroformate, which results in the formation of an ethyl 3-[(2-methoxyquinoline-8-yl)carbamoyl]propanoate. The third step involves the reaction of the ethyl 3-[(2-methoxyquinoline-8-yl)carbamoyl]propanoate with sodium hydroxide to form a sodium salt of ethyl 3-[(2-methoxyquinoline-8-yl)carbamoyl]propanoate. The final step is the reaction of the sodium salt of ethyl 3-[(2-methoxyquinoline-8-yl)carbamoyl]propanoate with acetic acid, which results in the formation of this compound.
Propriétés
IUPAC Name |
ethyl 4-[(2-methoxyquinolin-8-yl)amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-22-15(20)10-8-13(19)17-12-6-4-5-11-7-9-14(21-2)18-16(11)12/h4-7,9H,3,8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKRSROQTMBQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=CC2=C1N=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-[2-(4-methoxyphenyl)ethyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide](/img/structure/B6587545.png)

![N-(1,3-thiazol-2-yl)-1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B6587557.png)
![1-[2-(2-chloro-6-fluorophenyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B6587559.png)

![3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B6587571.png)
![3-{2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6587578.png)
![2-[4-(2-cyclopropyl-2-oxoethoxy)benzamido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6587584.png)
![1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6587586.png)

![N-(2-oxo-2-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethyl)-1H-indole-3-carboxamide](/img/structure/B6587598.png)
![2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide](/img/structure/B6587625.png)
![2-(4-fluorophenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide](/img/structure/B6587629.png)
![N4-(3-chloro-4-methoxyphenyl)-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide](/img/structure/B6587630.png)